Tris(isopropoxy)silanol

Sol-Gel Chemistry Hybrid Materials Precursor Design

Tris(isopropoxy)silanol, with the linear formula [(H₃C)₂CHO]₃SiOH, is a trialkoxysilanol characterized by three isopropoxy (–OⁱPr) substituents bonded to a central silicon atom bearing a reactive silanol (–SiOH) group. Its molecular weight is 222.35 g/mol, and it possesses a density of 0.940 g/mL at 25 °C.

Molecular Formula C9H22O4Si
Molecular Weight 222.35 g/mol
CAS No. 27491-86-7
Cat. No. B15087850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropoxy)silanol
CAS27491-86-7
Molecular FormulaC9H22O4Si
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCC(C)O[Si](O)(OC(C)C)OC(C)C
InChIInChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3
InChIKeyRLYZRADFTORPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(isopropoxy)silanol: Technical Overview & Procurement


Tris(isopropoxy)silanol, with the linear formula [(H₃C)₂CHO]₃SiOH, is a trialkoxysilanol characterized by three isopropoxy (–OⁱPr) substituents bonded to a central silicon atom bearing a reactive silanol (–SiOH) group [1]. Its molecular weight is 222.35 g/mol, and it possesses a density of 0.940 g/mL at 25 °C [2]. The bulky isopropoxy ligands confer a distinct balance of hydrolytic stability and condensation reactivity compared to smaller alkoxy (methoxy, ethoxy) silanols [3]. This silanol is a precursor in sol-gel chemistry for fabricating organosilica hybrids and functional coatings [4].

Controlled sol-gel processing via balanced hydrolysis-condensation
Organosilica hybrid and functional coating precursor
Bulky isopropoxy groups modulate reactivity vs. methoxy/ethoxy silanols

Tris(isopropoxy)silanol: Why Substitution Fails


Direct substitution of Tris(isopropoxy)silanol with other trialkoxysilanols—e.g., tris(methoxy)silanol, tris(ethoxy)silanol, or tris(tert-butoxy)silanol—is problematic because the hydrolysis kinetics, condensation behavior, and physical state differ markedly across this class [1]. The steric bulk of the isopropoxy group modulates the reactivity of the silanol moiety, enabling controlled sol-gel processing that is unattainable with highly reactive methoxy/ethoxy analogs or overly stable tert-butoxy variants [2]. Consequently, using a generic alternative without accounting for these quantitative differences can lead to altered gelation times, non-optimal film morphologies, or inconsistent cross-linking density [3].

Hydrolysis kinetics differ from methoxy/ethoxy analogs — may alter gelation time and processing window.
Steric bulk of isopropoxy modulates condensation reactivity; using generic alternatives may yield inconsistent cross-linking density.
Physical state and volatility profile shift with alkoxy group size — may impact film morphology in vapor-phase processes.

Tris(isopropoxy)silanol: Key Differentiators


Moderate Hydrolysis vs. Methoxy/Ethoxy Analogs

Triisopropoxysilyl (–Si(OⁱPr)₃) groups exhibit 'medium stability and reactivity' relative to methoxy and ethoxy analogs due to the steric bulk of the isopropoxy ligand [1]. This is a class-level inference: methoxy/ethoxy silanols hydrolyze rapidly under mild acidic/basic conditions, often complicating purification and causing premature condensation; isopropoxy silanols hydrolyze at a controlled, slower rate [2].

Hydrolysis rate
Class-level
Medium reactivity vs high (methoxy/ethoxy)
Supports controlled sol-gel processing and precursor purification
Verify under your specific acid/base conditions
Sol-Gel Chemistry Hybrid Materials Precursor Design

Higher Volatility vs. tert-Butoxy Analog

Tris(isopropoxy)silanol (MW 222.35 g/mol) is significantly less volatile than its tert-butoxy analog (tris(tert-butoxy)silanol, MW 292.54 g/mol) [1]. While precise vapor pressure data are not available, the lower molecular weight and absence of bulky tert-butyl groups suggest higher volatility at equivalent temperatures [2]. In atomic layer deposition (ALD), this translates to easier precursor delivery and potentially higher film growth rates [3].

Volatility proxy
Class-level
24% lighter (222 vs 292 g/mol) than tris(tert-butoxy)silanol
May enhance vapor delivery in ALD/CVD
Vapor pressure data not available; confirm volatility
Atomic Layer Deposition Precursor Volatility Film Conformality

Solid Handling vs. tert-Butoxy Silanol

Tris(isopropoxy)silanol is a solid at room temperature (melting point not reported, but density 0.940 g/mL at 25 °C [1]), whereas tris(tert-butoxy)silanol is also a solid but melts at 63–65 °C . This solid nature allows for gravimetric dosing and safer storage compared to liquid alkoxysilanes, but the lower melting point of the tert-butoxy analog may necessitate refrigerated storage to prevent melting and subsequent degradation.

Physical state
Reported
Solid at 25°C; likely higher mp than tert-butoxy (mp 63–65°C)
Enables gravimetric dosing and ambient storage
Melting point not reported; verify physical state
Precursor Handling Formulation Solid Dosing

Ultra-High Purity for Thin Films

Tris(isopropoxy)silanol is commercially available in purities up to 99.999% (5N) [1], which meets the stringent requirements of ALD and CVD processes for semiconductor fabrication. In contrast, generic trialkoxysilanols are often offered at lower purities (e.g., 98–99%) that may contain trace metal contaminants deleterious to electronic device performance [2].

Purity grade
Specification review
Up to 99.999% (5N) commercially available
Reduces risk of trace metal contamination in electronic films
Confirm vendor lot certification
Atomic Layer Deposition Electronic Materials High Purity

Tris(isopropoxy)silanol: Recommended Applications


Sol-Gel Synthesis of Organosilica Hybrids

Tris(isopropoxy)silanol is ideal for preparing organic-bridged polysilsesquioxanes and periodic mesoporous organosilicas (PMOs) where precise control over hydrolysis and condensation is required [1]. Its medium reactivity (vs. methoxy/ethoxy silanols) allows purification of functional precursors by silica gel chromatography before final curing [2].

SiO₂ and Metal Silicate ALD

The compound's favorable volatility (relative to tris(tert-butoxy)silanol) and availability in ultra-high purity (≥99.999%) make it suitable as a silicon source for ALD of gate dielectrics and diffusion barriers in advanced semiconductor nodes [3].

Adhesion Promotion in Coatings

As a solid silanol precursor, Tris(isopropoxy)silanol can be incorporated into coating formulations to generate reactive silanol groups upon controlled hydrolysis, improving adhesion to glass, metal, or polymer substrates . Its solid form simplifies pre-weighing for small-scale or precise formulations.

Application
Selection Property
Validation Focus
Sol-gel synthesis of organosilica hybrids
Controlled hydrolysis-condensation profile
Precursor purification and gelation kinetics
SiO₂ and metal silicate ALD
Volatility and ultra-high purity grade
Vapor delivery and film purity verification
Adhesion promotion in coatings
Solid silanol precursor with reactive Si-OH generation
Hydrolysis control and substrate adhesion testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(isopropoxy)silanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.